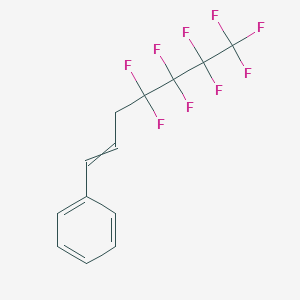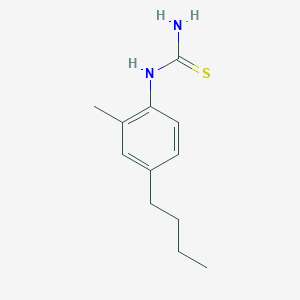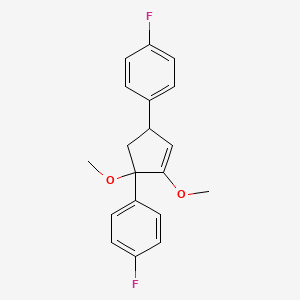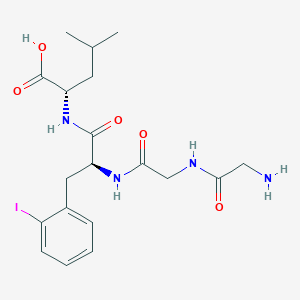
Glycylglycyl-2-iodo-L-phenylalanyl-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycylglycyl-2-iodo-L-phenylalanyl-L-leucine is a synthetic peptide compound that combines the properties of several amino acids. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the iodine atom in its structure adds unique chemical properties that can be exploited in different research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-2-iodo-L-phenylalanyl-L-leucine typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (L-leucine) to a solid resin. Subsequent amino acids (2-iodo-L-phenylalanine, glycylglycine) are added sequentially through coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures that the final product meets the required specifications for research and industrial applications.
化学反応の分析
Types of Reactions
Glycylglycyl-2-iodo-L-phenylalanyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The peptide can be reduced to remove the iodine atom, yielding a deiodinated peptide.
Substitution: The iodine atom can be substituted with other functional groups, such as fluorine or chlorine, to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogen exchange reactions can be facilitated by reagents like silver fluoride (AgF) or copper(I) chloride (CuCl).
Major Products
Oxidation: Iodate derivatives of the peptide.
Reduction: Deiodinated peptide.
Substitution: Halogenated derivatives with modified properties.
科学的研究の応用
Glycylglycyl-2-iodo-L-phenylalanyl-L-leucine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of novel materials and as a precursor for more complex peptide-based compounds.
作用機序
The mechanism of action of Glycylglycyl-2-iodo-L-phenylalanyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or activation of biological pathways. The peptide’s structure allows it to mimic natural substrates, making it a valuable tool in studying biochemical processes.
類似化合物との比較
Similar Compounds
Glycyl-L-phenylalanyl-L-phenylalanine: Another peptide with similar amino acid composition but lacking the iodine atom.
2-Mercaptoacetyl-phenylalanyl-leucine: A peptide with a thiol group instead of iodine, used as an inhibitor of bacterial elastase.
L-phenylalanyl-L-prolyl-L-glutamyl-DL-phenylalanyl-L-valyl-L-leucine: A hexapeptide with different amino acid sequence and properties.
Uniqueness
Glycylglycyl-2-iodo-L-phenylalanyl-L-leucine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications where iodine’s properties can be leveraged.
特性
CAS番号 |
666703-13-5 |
|---|---|
分子式 |
C19H27IN4O5 |
分子量 |
518.3 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(2-iodophenyl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C19H27IN4O5/c1-11(2)7-15(19(28)29)24-18(27)14(8-12-5-3-4-6-13(12)20)23-17(26)10-22-16(25)9-21/h3-6,11,14-15H,7-10,21H2,1-2H3,(H,22,25)(H,23,26)(H,24,27)(H,28,29)/t14-,15-/m0/s1 |
InChIキー |
YVVPQURQECYFQM-GJZGRUSLSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1I)NC(=O)CNC(=O)CN |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1I)NC(=O)CNC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



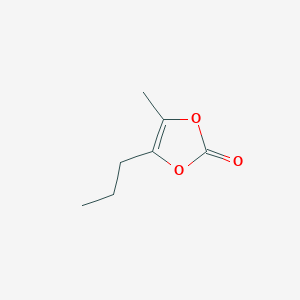
![(2R)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid](/img/structure/B12522636.png)
![1,1'-{1-[3-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12522637.png)
![2-[4-(Benzyloxy)phenyl]-5-(thiophen-2-yl)pyrimidine](/img/structure/B12522645.png)
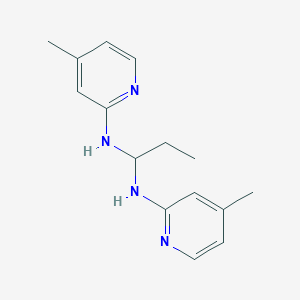

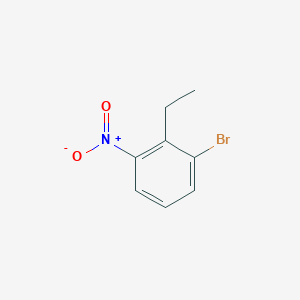
![2-[2,2-Dimethyl-5-(2-methylideneoct-3-en-1-yl)-1,3-dioxan-5-yl]ethan-1-ol](/img/structure/B12522668.png)
![[4-(Anthracen-9-YL)-3,5-bis(hexyloxy)phenyl]methanol](/img/structure/B12522672.png)
